molecular formula C6H12ClNO B573014 2-Oxaspiro[3.3]heptan-6-amine hydrochloride CAS No. 1363381-78-5

2-Oxaspiro[3.3]heptan-6-amine hydrochloride

Cat. No. B573014
M. Wt: 149.618
InChI Key: IHSRDAQLBHZRBC-UHFFFAOYSA-N
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Description

“2-Oxaspiro[3.3]heptan-6-amine hydrochloride” is a chemical compound with the CAS Number: 1523618-04-3 . It has a molecular weight of 149.62 .


Molecular Structure Analysis

The InChI code for “2-Oxaspiro[3.3]heptan-6-amine hydrochloride” is 1S/C6H11NO.ClH/c7-5-1-6(2-5)3-8-4-6;/h5H,1-4,7H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Oxaspiro[3.3]heptan-6-amine hydrochloride” is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

The scientific research on 2-Oxaspiro[3.3]heptan-6-amine hydrochloride primarily revolves around its synthesis, chemical properties, and its application as a building block in medicinal chemistry. A practical route to synthesize 2,6-diazaspiro[3.3]heptanes, which are structurally related to 2-Oxaspiro[3.3]heptan-6-amine hydrochloride, has been developed. This process involves reductive amination of available aldehydes with primary amines or anilines, facilitating both library and large-scale synthesis with high yields (Hamza et al., 2007). Furthermore, an improved synthesis method for the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane, showcasing its isolation as a sulfonic acid salt, has been detailed. This approach yields a product with enhanced stability and solubility, broadening the scope of reaction conditions applicable to this spirobicyclic compound (van der Haas et al., 2017).

Application in Drug Design and Medicinal Chemistry

The synthesis of novel spirocyclic compounds, including those derived from or related to 2-Oxaspiro[3.3]heptan-6-amine hydrochloride, plays a crucial role in the development of new pharmaceuticals. For instance, ketoreductase-catalyzed reduction has facilitated access to axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives. These compounds, after being converted into ester alcohol, amino acid, and amino alcohol building blocks, have maintained high enantiopurity. This process illustrates the potential of such spirocyclic compounds in generating stereospecific building blocks for drug discovery (O'Dowd et al., 2022). Additionally, the diversity-oriented synthesis approaches have led to the creation of functionalized pyrrolidines, piperidines, and azepines through the conversion of omega-unsaturated dicyclopropylmethylamines into heterocyclic 5-azaspiro[2.4]heptanes, highlighting the versatility of these spirocyclic compounds in chemistry-driven drug discovery (Wipf et al., 2004).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

2-oxaspiro[3.3]heptan-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-5-1-6(2-5)3-8-4-6;/h5H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSRDAQLBHZRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxaspiro[3.3]heptan-6-amine hydrochloride

CAS RN

1523618-04-3
Record name 2-Oxaspiro[3.3]heptan-6-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-oxa-spiro[3.3]heptane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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